molecular formula C7H14N2O4S B11806625 (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate

Cat. No.: B11806625
M. Wt: 222.26 g/mol
InChI Key: WPIYZQBALIBMAA-DEVUXVJFSA-N
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Description

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic hexane ring with an azabicyclo moiety, a carboxamide group, and a methanesulfonate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Ring: The initial step involves the formation of the bicyclic hexane ring through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled temperature and pressure conditions.

    Introduction of the Azabicyclo Moiety: The azabicyclo moiety is introduced through a substitution reaction, where a nitrogen-containing group is added to the bicyclic ring.

    Addition of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Methanesulfonate Group Addition: The final step involves the addition of the methanesulfonate group through a sulfonation reaction, using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Adapalene Related Compound E: A compound with a similar bicyclic structure but different functional groups.

    Methylammonium Lead Halide: A compound with a different core structure but similar applications in research and industry.

    N,N-Diisopropylethylamine: A tertiary amine with different functional groups but used in similar chemical reactions.

Uniqueness

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

IUPAC Name

(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid

InChI

InChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4)/t3-,4-,5-;/m1./s1

InChI Key

WPIYZQBALIBMAA-DEVUXVJFSA-N

Isomeric SMILES

CS(=O)(=O)O.C1[C@H]2[C@@H]1N[C@H](C2)C(=O)N

Canonical SMILES

CS(=O)(=O)O.C1C2C1NC(C2)C(=O)N

Origin of Product

United States

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